molecular formula C14H15FN2O2 B2395968 N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide CAS No. 2411219-13-9

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide

Cat. No.: B2395968
CAS No.: 2411219-13-9
M. Wt: 262.284
InChI Key: IWHJPHCLIKFULJ-UHFFFAOYSA-N
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Description

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide is a chemical compound known for its unique structure, which includes a fluoropyridine moiety and a cyclopentyl group linked by an oxymethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction . The cyclopentyl group is then introduced through a cyclization reaction, followed by the formation of the oxymethyl bridge. The final step involves the addition of the prop-2-ynamide group under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide is unique due to its specific combination of a fluoropyridine moiety and a cyclopentyl group linked by an oxymethyl bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-2-12(18)17-14(7-3-4-8-14)10-19-13-11(15)6-5-9-16-13/h1,5-6,9H,3-4,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJPHCLIKFULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1(CCCC1)COC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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